molecular formula C18H21N3O4S B589243 Rabeprazole Sulfone-d3 CAS No. 1330261-33-0

Rabeprazole Sulfone-d3

Cat. No. B589243
M. Wt: 378.461
InChI Key: KNYNPBSPFHFPML-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rabeprazole Sulfone-d3 is a derivative of Rabeprazole . Rabeprazole is a proton pump inhibitor used short-term to treat symptoms of gastroesophageal reflux disease (GERD) in adults and children who are at least 1 year old . It is also used only in adults to treat conditions involving excessive stomach acid, such as Zollinger-Ellison syndrome . Rabeprazole may also be given with an antibiotic to prevent duodenal ulcer caused by infection with Helicobacter pylori (H. pylori) .


Molecular Structure Analysis

The molecular formula of Rabeprazole Sulfone-d3 is C18H21N3O4S . The IUPAC name is 2- [ [4- (3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]-1 H -benzimidazole . The molecular weight is 375.4 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of Rabeprazole Sulfone-d3 is 375.4 g/mol . The molecular formula is C18H21N3O4S . The IUPAC name is 2- [ [4- (3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]-1 H -benzimidazole .

Scientific Research Applications

Overview of Rabeprazole

Rabeprazole, a proton pump inhibitor (PPI), is widely utilized for managing conditions necessitating the reduction of gastric acid secretion, such as gastroesophageal reflux disease (GERD), duodenal and gastric ulcers, and Zollinger-Ellison syndrome. Its effectiveness is well-established in treating acid-related diseases, offering a cost-effective option with a consistent efficacy profile and minimal drug interaction potential due to its predominantly nonenzymatic metabolism (Baldwin & Keam, 2009).

Pharmacokinetics of Rabeprazole

Rabeprazole's pharmacokinetic attributes include a dose-linear maximum plasma concentration and area under the plasma concentration time curve, independent of the time to maximum plasma concentration and elimination half-life. Its extensive liver metabolism through the cytochrome P450 enzyme system and primary urinary excretion of metabolites, along with its non-accumulation with repeated dosing and unaffected bioavailability by food or antacids, underscore its pharmacological efficiency. Notably, rabeprazole's pharmacokinetic profile is distinct in elderly individuals and patients with chronic cirrhosis, although these alterations do not lead to clinically significant effects, indicating no requirement for dosage adjustment in these populations (Swan, Hoyumpa, & Merritt, 1999).

Comparative Efficacy and Safety

Rabeprazole demonstrates at least equal efficacy to omeprazole in treating GERD, with a favorable adverse event profile. Its tolerance in clinical trials, alongside the absence of required dose adjustments for specific populations such as the elderly or those with renal or mild-to-moderate hepatic disease, validates its use in acid-related diseases (Thjodleifsson & Cockburn, 1999).

Rabeprazole's Pharmacology

Rabeprazole distinguishes itself from other PPIs through more potent and rapid inhibition of H+,K+-ATPase and acid secretion, reflecting in its faster activation within the parietal cell canaliculus. This characteristic, alongside its notable efficacy in inhibiting gastric acid secretion and antibacterial activity against Helicobacter pylori, positions it as a clinically advantageous option for treating acid-related conditions (Williams & Pounder, 1999).

Therapeutic Efficacy in Acid-Related Diseases

A comprehensive review of rabeprazole's application in treating acid-related diseases highlights its capability to achieve optimal acid suppression from the first administration, maintaining this advantage across subsequent therapy days. Its unique metabolic pathway, predominantly through a non-enzymatic process, minimizes the influence of genetic polymorphisms on its pharmacokinetics and pharmacodynamics, further underlining its clinical efficacy across a spectrum of acid-dependent conditions (Pace, Pallotta, Casalini, & Porro, 2007).

Future Directions

Rabeprazole has been used with success in the treatment of some atypical GERD manifestations, such as dysphagia associated with GERD, GERD-related asthma and chest-pain, and in the therapy of Barrett’s esophagus . Finally, rabeprazole achieves similar Helicobacter pylori eradication rates compared with omeprazole and lansoprazole when co-administrated with low or high doses of antibiotics (amoxicillin and clarithromycin) . In addition, low doses of rabeprazole (10 mg/bid) may be effective in eradicating the pathogen .

properties

IUPAC Name

2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-13-16(19-9-8-17(13)25-11-5-10-24-2)12-26(22,23)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYNPBSPFHFPML-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rabeprazole Sulfone-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.